molecular formula C9H10BrNO3 B13676779 Ethyl 6-bromo-4-methoxypicolinate

Ethyl 6-bromo-4-methoxypicolinate

Cat. No.: B13676779
M. Wt: 260.08 g/mol
InChI Key: BFXYYUDFYNMXEC-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-methoxypicolinate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of picolinic acid, featuring a bromine atom at the 6th position and a methoxy group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-4-methoxypicolinate typically involves the bromination of ethyl 4-methoxypicolinate. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions, often initiated by a light source such as a tungsten bulb . The reaction proceeds efficiently, yielding the desired product with good selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, potentially incorporating continuous flow reactors and advanced purification methods to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-4-methoxypicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in coupling reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed:

    Substituted Picolinates: Depending on the nucleophile used in substitution reactions.

    Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Ethyl 6-bromo-4-methoxypicolinate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-methoxypicolinate depends on its application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can be substituted under various conditions. In medicinal chemistry, its effects would be determined by its interaction with biological targets, which could include enzymes or receptors, depending on the specific derivative or conjugate being studied.

Comparison with Similar Compounds

  • Ethyl 4-bromo-6-methoxypicolinate
  • Ethyl 3-bromo-6-methoxypicolinate

Comparison: Ethyl 6-bromo-4-methoxypicolinate is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This positioning can influence its reactivity and the types of reactions it can undergo, making it distinct from other brominated picolinates .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

ethyl 6-bromo-4-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)7-4-6(13-2)5-8(10)11-7/h4-5H,3H2,1-2H3

InChI Key

BFXYYUDFYNMXEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)OC)Br

Origin of Product

United States

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